[4-(Ethynylsulfanyl)phenyl]methanol
Overview
Description
[4-(Ethynylsulfanyl)phenyl]methanol is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 164.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Alcohols and phenols can interact with a variety of biological targets. For instance, they can interact with proteins, altering their structure and function. They can also interact with cell membranes, affecting their permeability and functionality .
Mode of Action
The mode of action of alcohols and phenols is often through hydrogen bonding and hydrophobic interactions with biological molecules. The hydroxyl group (-OH) in these compounds can form hydrogen bonds with other molecules, while the aromatic ring can participate in hydrophobic interactions .
Biochemical Pathways
Alcohols and phenols can participate in various biochemical pathways. For example, they can undergo oxidation reactions to form aldehydes, ketones, or carboxylic acids. These products can then participate in other biochemical reactions .
Pharmacokinetics
The pharmacokinetics of alcohols and phenols can vary widely depending on their specific structures. Factors such as solubility, size, and the presence of functional groups can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of alcohols and phenols can vary depending on their specific targets and modes of action. For example, they can alter the function of proteins, disrupt cell membranes, or participate in biochemical reactions .
Action Environment
The action of alcohols and phenols can be influenced by various environmental factors. For example, the pH of the environment can affect their ionization state, which can in turn affect their reactivity and interactions with other molecules .
Properties
IUPAC Name |
(4-ethynylsulfanylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-2-11-9-5-3-8(7-10)4-6-9/h1,3-6,10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKZTZGQNMEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CSC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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